2-(3-fluorophenyl)-2-[N-methyl2-(4-methylphenyl)ethenesulfonamido]acetamide
Description
Properties
IUPAC Name |
2-(3-fluorophenyl)-2-[methyl-[2-(4-methylphenyl)ethenylsulfonyl]amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-13-6-8-14(9-7-13)10-11-25(23,24)21(2)17(18(20)22)15-4-3-5-16(19)12-15/h3-12,17H,1-2H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFWYEJWOZXHLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N(C)C(C2=CC(=CC=C2)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-fluorophenyl)-2-[N-methyl-2-(4-methylphenyl)ethenesulfonamido]acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be depicted as follows:
- Molecular Formula : C17H20FNO3S
- IUPAC Name : 2-(3-fluorophenyl)-2-[N-methyl-2-(4-methylphenyl)ethenesulfonamido]acetamide
- Molecular Weight : 345.41 g/mol
The compound features a fluorophenyl group, a sulfonamide moiety, and an acetamide functional group, which contribute to its biological activity.
The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors. The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, which can affect physiological processes such as pH regulation and fluid balance.
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antimicrobial effects. The presence of the fluorophenyl group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes. Research indicates that modifications in the phenyl ring can lead to increased antibacterial activity against Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
-
In Vitro Studies :
- A study focusing on sulfonamide derivatives demonstrated that modifications at the para-position of the phenyl ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Another investigation highlighted that similar compounds exhibited cytotoxic effects on various cancer cell lines, suggesting a potential role in cancer therapy .
- In Vivo Studies :
- Structure-Activity Relationship (SAR) :
Table 1: Comparison of Biological Activities of Sulfonamide Derivatives
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Structure A | IC50 = 12 µM (HeLa cells) | MIC = 16 µg/mL (E. coli) |
| Compound B | Structure B | IC50 = 8 µM (MCF-7 cells) | MIC = 8 µg/mL (S. aureus) |
| Subject Compound | Subject Compound | TBD | TBD |
Note: TBD indicates that data is yet to be determined.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and physical properties of the target compound with analogs from the evidence:
Key Observations:
- Fluorine vs. Chlorine : Fluorine (target compound) reduces metabolic degradation compared to chlorine (), but chlorine may enhance target affinity in certain enzymes .
- Sulfonamido vs.
- Substituent Effects : Bulky groups like morpholine () increase solubility but may reduce membrane permeability .
Implications for Target Compound:
Q & A
Q. What are the established synthetic routes for preparing 2-(3-fluorophenyl)-2-[N-methyl-2-(4-methylphenyl)ethenesulfonamido]acetamide, and how can experimental parameters be optimized?
Methodological Answer: The synthesis of structurally related sulfonamidoacetamides typically involves multi-step reactions. For example, sulfonamide intermediates are often prepared by reacting substituted phenylsulfonyl chlorides with amines, followed by acetylation or condensation steps. A reflux-based approach using acetic anhydride (as in ) is common for introducing the acetamide group . Optimization can involve:
- Temperature control : Reflux conditions (e.g., 110–120°C) ensure complete reaction of sulfonamide intermediates.
- Purification : Washing with cold water and recrystallization from ethanol are effective for removing unreacted starting materials .
- Catalyst screening : Acidic or basic catalysts (e.g., triethylamine) may accelerate sulfonamide bond formation.
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for confirming its conformation?
Methodological Answer: X-ray crystallography is the gold standard for resolving bond lengths, angles, and torsion angles (e.g., nitro group torsion angles in ). Complementary techniques include:
Q. What strategies are recommended for assessing solubility and purity in early-stage research?
Methodological Answer:
- Solubility screening : Use a tiered solvent approach (water, DMSO, ethanol) with UV-Vis spectroscopy or HPLC to quantify solubility thresholds .
- Purity assessment :
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients detect impurities.
- Elemental analysis : Validates stoichiometric ratios of C, H, N, and S.
- Thermogravimetric analysis (TGA) : Identifies solvent residues or decomposition .
Advanced Research Questions
Q. How do electronic effects of the 3-fluorophenyl and 4-methylphenyl substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- Electron-withdrawing fluorine : The 3-fluorophenyl group deactivates the aromatic ring, reducing electrophilic substitution but enhancing stability in oxidative conditions.
- Electron-donating methyl group : The 4-methylphenyl moiety increases electron density, potentially favoring sulfonamide cleavage under acidic conditions.
- Experimental validation : Competitive reaction studies with varying substituents (e.g., replacing fluorine with chlorine) can isolate electronic effects .
Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous sulfonamidoacetamides?
Methodological Answer:
- Dose-response standardization : Ensure consistent molar concentrations across assays.
- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables like pH, temperature, and solvent polarity that affect bioactivity .
- Meta-analysis : Cross-reference datasets from PubChem or crystallographic databases (e.g., CCDC) to identify outliers or protocol discrepancies .
Q. What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Docking simulations : Software like AutoDock Vina models binding affinities to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies).
- Molecular Dynamics (MD) : Simulate stability of sulfonamide-protein complexes in aqueous environments.
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .
Q. What mechanistic insights can be gained from studying the hydrolysis of the ethenesulfonamido group under physiological conditions?
Methodological Answer:
- Kinetic studies : Monitor hydrolysis rates via HPLC at varying pH (e.g., pH 2–9) to identify stability thresholds.
- Isotopic labeling : Use O-labeled water to trace cleavage pathways.
- Activation energy calculation : Arrhenius plots derived from temperature-dependent experiments reveal thermodynamic barriers .
Q. How can researchers design in vitro assays to evaluate the compound’s selectivity against off-target receptors?
Methodological Answer:
- Panel screening : Test against a broad receptor library (e.g., kinases, GPCRs) using fluorescence polarization or SPR.
- Structure-activity relationship (SAR) : Synthesize analogs with modified fluorophenyl or methyl groups to pinpoint selectivity determinants .
- Cryo-EM : Resolve binding conformations at high resolution for target validation .
Q. What are common pitfalls in scaling up the synthesis of this compound, and how can they be mitigated?
Methodological Answer:
- Byproduct formation : Optimize stoichiometry (e.g., excess acetic anhydride) to minimize side reactions.
- Solvent selection : Replace ethanol with toluene for safer large-scale reflux.
- Process analytical technology (PAT) : Implement inline FT-IR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
